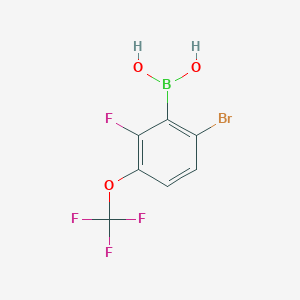

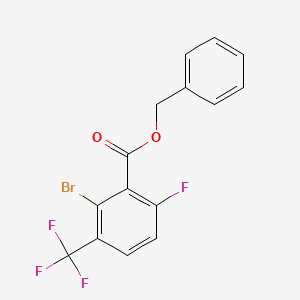

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

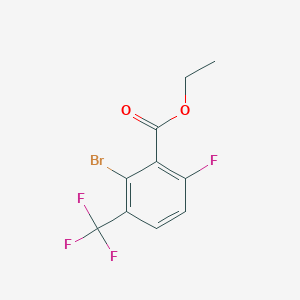

“(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 2376634-06-7 . It has a molecular weight of 302.82 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H .Chemical Reactions Analysis

Boronic acids, such as this compound, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a valuable transformation, has also been reported .Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.82 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

In the realm of synthetic chemistry, boronic acids and their derivatives, including compounds similar to (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid, are extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct biologically active compounds and organic materials. These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with high precision and efficiency (Sutherland & Gallagher, 2003). Furthermore, the introduction of fluorine atoms and trifluoromethyl groups into aromatic systems has been shown to significantly affect the physical and chemical properties of the resulting compounds, making them valuable in pharmaceutical and agrochemical research (Goj & Haufe, 2006).

Material Science Applications

In material science, boronic acid derivatives have been utilized for the functionalization of surfaces and the creation of smart materials. For instance, phenyl boronic acids have been demonstrated to be critical in the optical modulation of carbon nanotube fluorescence, providing a pathway for the development of advanced sensing materials capable of detecting saccharides through changes in photoluminescence properties (Mu et al., 2012). Such materials have potential applications in biomedical diagnostics and environmental monitoring.

Analytical Applications

Boronic acids are known for their ability to form reversible covalent complexes with diols and polyols, including sugars and saccharides. This unique property has been exploited in designing fluorescent chemosensors for the detection of glucose and other biologically relevant species. The development of selective fluorescent chemosensors based on boronic acid interactions has made significant progress, enabling sensitive and selective detection of various analytes, including carbohydrates and ions (Huang et al., 2012).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid, which is a critical step in many chemical transformations . The protodeboronation of pinacol boronic esters, a class of compounds to which our compound belongs, is achieved using a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic acids and their esters are generally known for their stability, which contributes to their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds . In a specific application, the protodeboronation was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound is usually stable under normal conditions . . For instance, the protodeboronation process is sensitive to the presence of air and moisture . Therefore, these reactions are typically carried out under anhydrous conditions and in an inert atmosphere .

Eigenschaften

IUPAC Name |

[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIDXAFXNSGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)